3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide
Overview
Description
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide is an organic compound that features both bromine and iodine atoms attached to a benzamide structure
Mechanism of Action
Target of Action
The compound “3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide” could potentially interact with proteins or enzymes in the body due to its structure. The bromo and iodo groups are often involved in halogen bonding with amino acid residues in proteins, which could influence the activity of these proteins .
Mode of Action
The compound might interact with its targets through non-covalent interactions such as halogen bonding, hydrogen bonding, and hydrophobic interactions. The presence of the bromo and iodo groups could enable the compound to form halogen bonds with its targets, while the amide group could participate in hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown without specific studies. Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its solubility, stability, and the presence of transporters for the compound in the body. The compound’s bioavailability could be influenced by these factors .
Result of Action
The molecular and cellular effects of “this compound” would depend on its targets and the nature of its interactions with these targets. It could potentially alter the activity of its target proteins, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, changes in pH could affect the compound’s ionization state and therefore its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide typically involves a multi-step process. One common method starts with the bromination of a benzamide derivative, followed by the introduction of the cyclopropylmethyl group through a nucleophilic substitution reaction. The final step involves iodination to introduce the iodine atom at the desired position on the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine or iodine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new substituted benzamide derivatives.
Scientific Research Applications
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-dimethylaniline: Another brominated benzene derivative with different substituents.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with similar bromine substitution but different functional groups.
Uniqueness
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide is unique due to the presence of both bromine and iodine atoms, as well as the cyclopropylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOJJQKSSZTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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